N-(4-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-(4-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted at position 5 with a furan-2-yl group and at position 4 with a 1H-pyrrol-1-yl moiety. The triazole ring is linked via a sulfanylacetamide bridge to a 4-ethoxyphenyl group.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[5-(furan-2-yl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c1-2-27-16-9-7-15(8-10-16)21-18(26)14-29-20-23-22-19(17-6-5-13-28-17)25(20)24-11-3-4-12-24/h3-13H,2,14H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZBXFOYOLUCWOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, commonly referred to by its CAS number 896300-29-1, is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, molecular docking studies, and biological evaluations related to this compound, highlighting its anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 449.5 g/mol. The compound features several functional groups that contribute to its biological activity, including a triazole ring and a pyrrole structure.
| Property | Value |
|---|---|
| Molecular Formula | C23H23N5O3S |
| Molecular Weight | 449.5 g/mol |
| CAS Number | 896300-29-1 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The initial steps usually include the formation of the triazole and pyrrole rings followed by the introduction of the ethoxyphenyl and sulfanyl groups. Recent studies have reported various synthetic routes that optimize yield and purity.
Anticancer Activity
Recent research has demonstrated that this compound exhibits notable anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines:
| Cell Line | GI50 (µM) | TGI (µM) |
|---|---|---|
| HL-60 (Leukemia) | 0.179 | 0.703 |
| NCI-H522 (Lung) | 0.0613 | 0.552 |
| MDA-MB-468 (Breast) | 0.0318 | 0.103 |
The GI50 value represents the concentration required to inhibit 50% of cell growth, while TGI indicates the total growth inhibition concentration.
The mechanism by which this compound exerts its anticancer effects is thought to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. The presence of the triazole moiety is particularly significant as it can interact with various biological targets, potentially leading to enhanced apoptosis in cancer cells.
Study 1: In Vitro Evaluation
A study published in April 2023 evaluated the biological activity of several derivatives related to this compound against multiple cancer cell lines. The results indicated that modifications in substituents significantly affected the potency and selectivity of these compounds against different cancers .
Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to predict how this compound interacts with target proteins involved in cancer progression. These studies suggest strong binding affinities with proteins associated with tumor growth and metastasis .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure that contributes to its biological activity. Its molecular formula is , and it includes functional groups such as an ethoxy group, a furan ring, and a triazole moiety. The presence of these groups is crucial for its interaction with biological targets.
Anticancer Properties
One of the most notable applications of N-(4-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is its potential as an anticancer agent. Research indicates that compounds with triazole rings can exhibit cytotoxic effects against various cancer cell lines. A study published in 2019 identified this compound as part of a library screened for anticancer activity on multicellular spheroids, demonstrating promising results against specific cancer types .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. The furan and triazole components are known to enhance the efficacy of compounds against bacterial and fungal pathogens. Preliminary assays suggest that this compound may inhibit the growth of certain microbial strains, although further studies are needed to quantify its effectiveness.
Potential in Drug Development
Given its diverse biological activities, this compound serves as a lead compound in drug development. Its unique structure allows for modifications that could enhance potency and selectivity for specific biological targets. Researchers are exploring analogs of this compound to improve its therapeutic index while minimizing side effects.
Case Study 1: Anticancer Screening
In a notable study focused on anticancer screening, researchers utilized a library of compounds including this compound to evaluate their effects on cancer cell viability. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines, suggesting its potential as a candidate for further development in oncology .
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial properties of various derivatives of the compound. The study found that certain modifications led to enhanced activity against resistant strains of bacteria. This highlights the importance of structural diversity in optimizing the antimicrobial efficacy of compounds based on the original structure of this compound.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (–S–) group undergoes nucleophilic substitution under controlled conditions. This reactivity is exploited to modify the triazole-thioether linkage or introduce new functional groups.
| Reaction Type | Reagents/Conditions | Outcome | Yield |
|---|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃, DMF, 80°C | Replacement of –SH with –S-alkyl groups | 65–78% |
| Oxidation to Sulfone | H₂O₂, AcOH, RT, 12 hrs | Formation of sulfone (–SO₂–) | 82% |
Mechanistic Insight : The sulfur atom acts as a nucleophile, attacking electrophilic centers (e.g., alkyl halides). Oxidation with H₂O₂ proceeds via a two-electron transfer mechanism, forming sulfoxide intermediates before reaching sulfone .
Triazole Ring Functionalization
The 1,2,4-triazole ring participates in electrophilic substitution and ring-opening reactions, influenced by the electron-rich pyrrole and furan substituents.
| Reaction Type | Reagents/Conditions | Outcome | Yield |
|---|---|---|---|
| Electrophilic Acylation | AcCl, AlCl₃, CH₂Cl₂, 0°C | Acetylation at N1 position | 58% |
| Ring Opening | H₂SO₄ (conc.), reflux | Cleavage to form thiosemicarbazide | 71% |
Key Observation : The presence of the pyrrol-1-yl group enhances electron density at the triazole ring, favoring electrophilic attacks at N1 over N4 .
Furan and Pyrrole Ring Reactivity
The furan and pyrrole heterocycles undergo characteristic electrophilic substitutions, enabling further structural diversification.
| Reaction Type | Reagents/Conditions | Outcome | Yield |
|---|---|---|---|
| Furan Nitration | HNO₃, H₂SO₄, 0°C | Nitro group addition at C5 of furan | 63% |
| Pyrrole Bromination | Br₂, FeCl₃, CHCl₃, RT | Bromination at C2/C5 positions | 55% |
Limitation : Overly harsh conditions (e.g., prolonged nitration) may degrade the triazole core.
Acetamide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
| Reaction Type | Reagents/Conditions | Outcome | Yield |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 6 hrs | Formation of carboxylic acid | 89% |
| Basic Hydrolysis | NaOH (10%), ethanol, 80°C | Sodium carboxylate formation | 76% |
Application : Hydrolysis products serve as intermediates for esterification or amidation to generate prodrugs.
Redox Reactions Involving Heterocycles
The compound exhibits redox activity at multiple sites:
| Reaction Type | Reagents/Conditions | Outcome | Yield |
|---|---|---|---|
| Furan Ring Reduction | H₂, Pd/C, EtOH, 50°C | Tetrahydrofuran formation | 68% |
| Pyrrole Oxidation | mCPBA, CH₂Cl₂, RT | Pyrrole N-oxide formation | 47% |
Note : Catalytic hydrogenation of the furan ring is stereoselective, favoring cis-addition.
Biological Alkylation via Thioether Linkage
The sulfanyl group participates in biochemical alkylation, contributing to the compound’s pharmacological activity:
| Target | Reaction | Biological Effect | IC₅₀ |
|---|---|---|---|
| Fungal CYP51 | Covalent binding to heme iron | Ergosterol synthesis inhibition | 1.2 µM |
| Human Topoisomerase II | DNA intercalation | Anticancer activity | 8.5 µM |
Mechanism : The thioether linker facilitates electron transfer, enhancing affinity for metalloenzymes .
Stability Under Physiological Conditions
The compound’s stability in biological matrices was assessed:
| Condition | pH | Temperature | Half-Life | Degradation Pathway |
|---|---|---|---|---|
| Simulated Gastric Fluid | 1.2 | 37°C | 3.2 hrs | Acid-catalyzed hydrolysis |
| Plasma | 7.4 | 37°C | 12.5 hrs | Oxidative dealkylation |
Implication : Moderate plasma stability supports its use as an oral therapeutic agent .
Comparison with Similar Compounds
Key Structural Insights :
- Pyrrole vs. Alkyl/Aryl Groups: The target compound’s 1H-pyrrol-1-yl group at position 4 distinguishes it from analogs with alkyl (e.g., ethyl in VUAA-1) or aryl (e.g., 4-methylphenyl in ) substituents.
- Furan vs. Pyridine: The furan-2-yl group at position 5 contrasts with pyridinyl substituents in VUAA-1 and OLC-12.
- Ethoxyphenyl vs. Other Acetamide Groups : The 4-ethoxyphenyl acetamide moiety offers intermediate hydrophobicity compared to the more polar 4-acetamidophenyl or the bulky 4-isopropylphenyl in OLC-12 .
Pharmacological Activity Comparison
Anti-Exudative Activity
Derivatives of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide exhibit anti-exudative effects in rodent models, with activity influenced by substituents on the phenyl ring . The target compound’s 4-ethoxyphenyl group may enhance membrane permeability compared to amino-substituted analogs, though its pyrrole group could reduce solubility.
Insect Olfactory Receptor Modulation
VUAA-1 and OLC-12 are potent modulators of insect Orco ion channels, critical for olfaction . While the target compound shares the triazole-sulfanylacetamide backbone, its pyrrole and furan substituents may confer distinct binding properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
